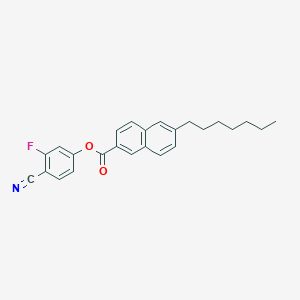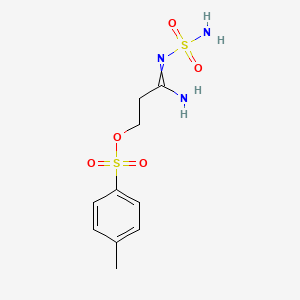
4-Cyano-3-fluorophenyl 6-heptylnaphthalene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyano-3-fluorophenyl 6-heptylnaphthalene-2-carboxylate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyano group, a fluorine atom, and a heptyl chain attached to a naphthalene carboxylate core, making it an interesting subject for research in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-3-fluorophenyl 6-heptylnaphthalene-2-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-3-fluorophenyl 6-heptylnaphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The cyano and fluorine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new aromatic compounds with different functional groups.
Scientific Research Applications
4-Cyano-3-fluorophenyl 6-heptylnaphthalene-2-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Medicine: Research into its potential therapeutic effects and use in drug design.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4-Cyano-3-fluorophenyl 6-heptylnaphthalene-2-carboxylate involves its interaction with specific molecular targets and pathways. The cyano and fluorine groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and selectivity. The heptyl chain and naphthalene core contribute to the compound’s hydrophobicity and overall stability, affecting its behavior in different environments.
Comparison with Similar Compounds
Similar Compounds
4-Cyano-3-fluorophenyl 4-pentylbenzoate: Similar in structure but with a pentyl chain instead of a heptyl chain.
4-Cyano-3-fluorophenylboronic acid: Contains a boronic acid group instead of a naphthalene carboxylate core.
Uniqueness
4-Cyano-3-fluorophenyl 6-heptylnaphthalene-2-carboxylate is unique due to its combination of a cyano group, a fluorine atom, and a heptyl chain attached to a naphthalene carboxylate core. This specific arrangement of functional groups and structural elements imparts distinct chemical and physical properties, making it valuable for various research applications.
Properties
CAS No. |
105883-98-5 |
|---|---|
Molecular Formula |
C25H24FNO2 |
Molecular Weight |
389.5 g/mol |
IUPAC Name |
(4-cyano-3-fluorophenyl) 6-heptylnaphthalene-2-carboxylate |
InChI |
InChI=1S/C25H24FNO2/c1-2-3-4-5-6-7-18-8-9-20-15-21(11-10-19(20)14-18)25(28)29-23-13-12-22(17-27)24(26)16-23/h8-16H,2-7H2,1H3 |
InChI Key |
UODKEIVOQBBNOO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC2=C(C=C1)C=C(C=C2)C(=O)OC3=CC(=C(C=C3)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,9-Dithiabicyclo[4.3.1]deca-2,4-diene](/img/structure/B14328589.png)


![3-[4-[4-(4-Pentylcyclohexyl)phenyl]phenyl]prop-2-enenitrile](/img/structure/B14328605.png)




![1-Methylidenespiro[3.5]non-6-ene](/img/structure/B14328637.png)

![N-[5-(1,2-dithiolan-3-yl)pentanoyl]alanine](/img/structure/B14328653.png)
![4-[4,5-Dihexadecoxy-2-(2-methylprop-2-enoyloxy)pentoxy]-4-oxobutanoate](/img/structure/B14328667.png)

![1-Octyl-3-[(octyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14328672.png)
